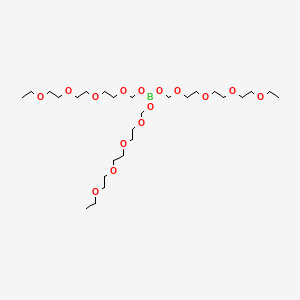![molecular formula C9H8BrN3O2 B13829752 Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom and the ester group in its structure makes it a valuable intermediate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoketones in the presence of a base. The reaction is usually carried out in a solvent like toluene, and the conditions are optimized to promote cyclization and bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions: Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can have different functional groups attached to the core structure.
科学的研究の応用
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a building block for various chemical processes
作用機序
The mechanism of action of ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its mode of action are ongoing, and it is believed to involve multiple pathways and targets .
類似化合物との比較
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
- Ethyl 3-chloroimidazo[1,2-a]pyrimidine-7-carboxylate
- Ethyl 3-iodoimidazo[1,2-a]pyrimidine-7-carboxylate
Uniqueness: The presence of the bromine atom in this compound provides unique reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C9H8BrN3O2 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC名 |
ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-13-7(10)5-11-9(13)12-6/h3-5H,2H2,1H3 |
InChIキー |
GJGGLTAJGAFPBP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=NC=C(N2C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
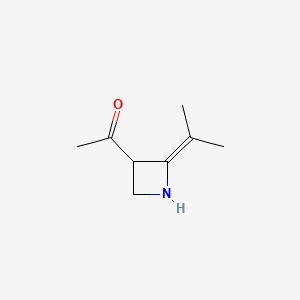
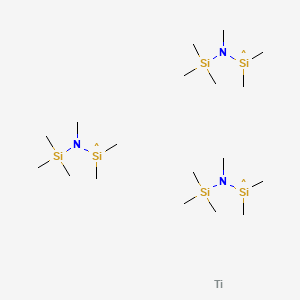
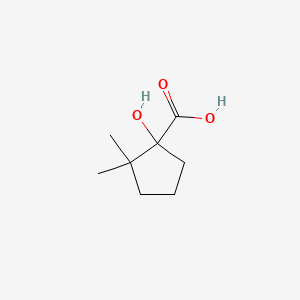
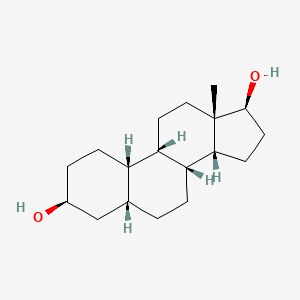

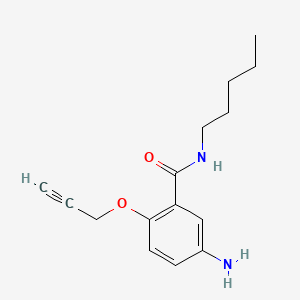
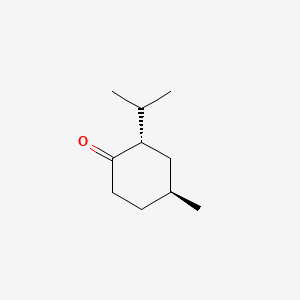
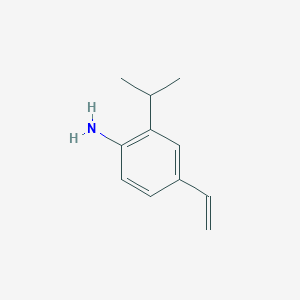
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
